molecular formula C104H152O12 B14160218 Sustanon 250 CAS No. 68924-89-0

Sustanon 250

Cat. No.: B14160218
CAS No.: 68924-89-0
M. Wt: 1594.3 g/mol
InChI Key: MCSYPSLMZYIEBI-DCGZKNSFSA-N
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Description

Overview of Testosterone (B1683101) Esters in Contemporary Endocrine Research

The study of testosterone and its therapeutic applications has a rich history, beginning with the isolation of the hormone in 1935 by Ernst Laqueur and the independent synthesis by Adolf Butenandt and Leopold Ruzicka the same year. edenclinic.co.ukresearchgate.netendocrine-abstracts.org Early research in the 1940s and 1950s focused on injectable testosterone for treating hypogonadism, a condition of low testosterone in men. edenclinic.co.ukomniya.co.uk These treatments aimed to address symptoms like muscle loss, low energy, and decreased bone density. edenclinic.co.ukomniya.co.uk

Esterification, the process of attaching a fatty acid chain to the testosterone molecule, became a important strategy to improve its pharmacokinetic properties. scirp.org This chemical modification increases the solubility of testosterone in oil, allowing for a slower release from the injection site and a longer duration of action. researchgate.netresearchgate.net The length of the ester chain directly influences the absorption kinetics; longer chains generally result in a more extended release profile. researchgate.net Contemporary endocrine research continues to explore various testosterone esters to optimize therapeutic outcomes, aiming for stable serum testosterone levels that mimic the body's natural production. endocrine-abstracts.orgoup.com

The Conceptual Framework of Multi-Ester Formulations in Pharmaceutical Science

The use of multi-ester formulations is a pharmaceutical strategy designed to achieve a more stable and sustained release of a drug. defymedical.com In the context of testosterone therapy, combining multiple esters with different half-lives in a single formulation aims to provide a rapid onset of action followed by a prolonged therapeutic effect. defymedical.comcarieboyd.com This approach is intended to minimize the peaks and troughs in hormone levels often associated with single-ester preparations. researchgate.netthemenshealthclinic.co.uk

The rationale behind combining esters is to leverage their individual pharmacokinetic profiles. A shorter-acting ester can provide an immediate increase in testosterone levels, while longer-acting esters ensure that levels remain stable over a longer period. carieboyd.com This can lead to more consistent therapeutic effects and potentially reduce the frequency of administration. wikipedia.org Compounded multi-ester blends are being explored to further tailor treatments to individual patient needs. defymedical.comempowerpharmacy.com

Definition and Compositional Modalities of Sustanon 250 within Steroid Chemistry

This compound is an injectable, oil-based solution containing a blend of four distinct testosterone esters. wikipedia.orgmedicines.org.uk Each milliliter of the solution contains a total of 250 mg of these esters. wikipedia.orgmedicines.org.uk The specific composition is as follows:

30 mg of Testosterone Propionate (B1217596)

60 mg of Testosterone Phenylpropionate

60 mg of Testosterone Isocaproate

100 mg of Testosterone Decanoate (B1226879)

The total amount of testosterone in each milliliter is 176 mg, with the remainder of the weight being the attached esters. medicines.org.uk All four components are esters of the natural hormone testosterone and are hydrolyzed into testosterone upon entering the circulation. medicines.org.uk The different esters in this compound possess varying durations of action, which contributes to its sustained release profile. medicines.org.ukmedsafe.govt.nz

Table 1: Composition of this compound

Testosterone EsterQuantity per 1 mL
Testosterone Propionate30 mg
Testosterone Phenylpropionate60 mg
Testosterone Isocaproate60 mg
Testosterone Decanoate100 mg
Total Ester Weight 250 mg
Total Testosterone Content 176 mg

The varying elimination half-lives of the individual esters are key to the pharmacokinetic profile of this compound. wikipedia.org For instance, testosterone propionate is a faster-acting ester, while testosterone decanoate has a much longer duration of action. defymedical.comthemenshealthclinic.co.uk This combination is designed to provide a more stable and extended release of testosterone compared to single-ester formulations. wikipedia.org

Table 2: Pharmacokinetic Properties of Individual Testosterone Esters

Testosterone EsterElimination Half-Life (approximate)
Testosterone Propionate0.8 days
Testosterone PhenylpropionateNot widely reported individually, often blended
Testosterone IsocaproateNot widely reported individually, often blended
Testosterone DecanoateNot widely reported individually, often blended
Testosterone Enanthate (for comparison)4.5 days
Testosterone Undecanoate (for comparison)20.9 - 33.9 days (oil dependent)

Note: The half-lives of individual esters can vary based on the carrier oil and other formulation factors. Data for some esters in this compound are not as commonly reported in isolation as they are typically used in blends. wikipedia.orgwikipedia.org

Properties

CAS No.

68924-89-0

Molecular Formula

C104H152O12

Molecular Weight

1594.3 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C29H46O3.C28H36O3.C25H38O3.C22H32O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3;1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19;1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h20,23-26H,4-19H2,1-3H3;3-7,18,22-25H,8-17H2,1-2H3;15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t23-,24-,25-,26-,28-,29-;22-,23-,24-,25-,27-,28-;19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m0000/s1

InChI Key

MCSYPSLMZYIEBI-DCGZKNSFSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C

Origin of Product

United States

Compositional Analysis and Pharmaceutical Formulation Science of Sustanon 250

Characterization of Constituent Testosterone (B1683101) Esters in Sustanon 250 Blends

The core of this compound's design lies in the blend of four testosterone esters, each possessing a different carbon chain length. nps.org.aumedicalmojo.co.uk This structural difference dictates the pharmacokinetic profile of each component, specifically its rate of absorption and elimination half-life. wada-ama.orgmdpi.com The process of esterification, which attaches a fatty acid ester to the 17-beta-hydroxyl group of the testosterone molecule, makes the molecule more lipid-soluble and slows its release from the injection site into the circulation. nih.govgoogle.com Once in the bloodstream, plasma esterase enzymes hydrolyze the ester bond, liberating the active testosterone hormone. nps.org.auwikipedia.org

The depot effect of an intramuscular testosterone ester preparation increases in proportion to the length of the ester side chain. wada-ama.org Shorter chains are hydrolyzed more rapidly, leading to a faster onset and shorter duration of action, while longer chains result in a slower onset and more prolonged activity. wada-ama.orgsemanticscholar.org

Constituent Ester Chemical Formula Molar Mass ( g/mol ) Testosterone Content (mg per 1mL) Key Pharmacokinetic Feature
Testosterone Propionate (B1217596)C22H32O3344.4930Fast-acting, shortest half-life in the blend wada-ama.orgwikipedia.org
Testosterone PhenylpropionateC28H36O3420.5960Intermediate-acting wada-ama.orgwikipedia.org
Testosterone IsocaproateC25H38O3386.5760Intermediate-acting wada-ama.org
Testosterone Decanoate (B1226879)C29H46O3442.68100Long-acting, slowest release in the blend wada-ama.orgontosight.ai

Testosterone propionate is the shortest-chain ester in the this compound blend, consisting of a three-carbon ester chain. wikipedia.orgnih.gov Its chemical name is 3-oxoandrost-4-en-17β-yl propionate. nps.org.au Due to this short ester, it has the most rapid onset of action among the four components. wada-ama.org It is characterized by a short elimination half-life of approximately 0.8 days. wikipedia.orgwikipedia.org This component is responsible for the initial increase in plasma testosterone levels observed shortly after administration. nih.gov Its primary role in the formulation is to provide a quick therapeutic effect, bridging the gap until the longer-acting esters reach their peak concentrations. medicalmojo.co.uk

Testosterone phenylpropionate, chemically known as 3-oxoandrost-4-en-17β-yl 3-phenylpropionate, serves as one of the intermediate-acting esters in the blend. nps.org.auwikipedia.org The phenylpropionate ester extends the molecule's activity compared to the propionate ester. Research indicates that after administration, testosterone phenylpropionate can be detected in serum for at least eight days. wada-ama.org This component, along with testosterone isocaproate, helps to maintain testosterone levels after the initial peak from the propionate ester has subsided and before the decanoate ester has been fully released. medicalmojo.co.uk

Testosterone isocaproate, or 3-oxoandrost-4-en-17β-yl 4-methylpentanoate, is the other intermediate-acting ester in the formulation. nps.org.au Its ester chain is of a moderate length, which imparts a half-life that is longer than propionate but shorter than decanoate. nih.gov Similar to testosterone phenylpropionate, it was detectable in serum for at least 8 days post-administration in one study. wada-ama.org This ester's lipophilicity allows for a slow release from the intramuscular depot, contributing to the sustained hormonal effect. cymitquimica.com Its inclusion ensures a smoother transition between the fast-acting and long-acting components of the blend.

Testosterone decanoate is the longest-chain ester in this compound, with its chemical structure being [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate. ontosight.ainih.gov The decanoate ester significantly increases the lipophilicity and slows the release of testosterone. ontosight.aigamedaymenshealth.com It possesses the longest half-life of the components, with studies showing a detection time of up to 18 days. wada-ama.org Some sources estimate its half-life to be approximately 7 to 10 days. bloomtechz.comgamedaymenshealth.com This ester is responsible for the prolonged duration of the product's effect, maintaining testosterone levels for an extended period, with plasma levels returning to the lower limit of the normal range in approximately 21 days after a single administration. nps.org.aumedsafe.govt.nz

Physico-Chemical Principles Governing Testosterone Ester Blend Formulation for Controlled Release

The formulation of this compound is a classic example of using ester prodrugs to achieve controlled-release pharmacokinetics. scirp.org The primary physico-chemical principle is the manipulation of lipophilicity through esterification.

Esterification and Lipophilicity : Testosterone itself is not orally active due to rapid first-pass metabolism in the liver. nih.gov Esterification at the 17β-hydroxyl group increases the molecule's oil solubility (lipophilicity). nih.govgoogle.com When injected intramuscularly in an oil vehicle like arachis oil, this high lipophilicity causes the drug to form a depot within the muscle tissue. bloomtechz.comwikipedia.org

Partitioning and Hydrolysis : From this oily depot, the testosterone esters are slowly partitioned into the aqueous environment of the surrounding tissue and systemic circulation. bloomtechz.com The rate of this partitioning is inversely related to the length of the ester chain; longer, more lipophilic esters are released more slowly. wada-ama.orggamedaymenshealth.com Once in circulation, ubiquitous esterase enzymes cleave the ester bond, releasing free, active testosterone. wikipedia.org The rate of hydrolysis is also influenced by the ester's structure, with shorter esters being cleaved more rapidly. wada-ama.org

Half-Life Correlation : There is a direct correlation between the length of the ester's carbon chain and its elimination half-life. wada-ama.orgnih.gov The blend in this compound leverages this principle by combining esters with significantly different half-lives to achieve both a rapid onset and a long duration of action. medicalmojo.co.uk

Pharmaceutical Design Strategies for Testosterone Ester Combinations

The pharmaceutical strategy behind combining four testosterone esters in this compound is to create a more stable and prolonged elevation of serum testosterone from a single injection, aiming to mimic a more physiological hormonal profile than a single ester could achieve. medicalmojo.co.uk

The design aims to achieve a specific pharmacokinetic profile:

Rapid Onset : Testosterone propionate provides a quick increase in plasma testosterone, with peak levels reached approximately 24-48 hours after administration. nps.org.aumedsafe.govt.nz This ensures an immediate therapeutic effect.

Sustained Maintenance : Testosterone phenylpropionate and testosterone isocaproate act as bridging compounds. wada-ama.org As the effect of the propionate ester wanes, these intermediate esters are released, maintaining testosterone concentrations within the therapeutic range. medicalmojo.co.uk

Prolonged Duration : Testosterone decanoate, with its very slow release, forms the tail of the pharmacokinetic curve, ensuring that testosterone levels remain elevated for approximately three weeks. nps.org.aumedicalmojo.co.uk

This strategy of blending esters is designed to reduce the peaks and troughs in hormone levels often associated with single-ester formulations, thereby providing a more consistent therapeutic effect over the dosing interval. medicalmojo.co.ukthemenshealthclinic.co.uk A single dose of this compound leads to a peak total plasma testosterone level of approximately 70 nmol/L, which is reached around 24-48 hours post-administration, with levels returning to the lower end of the normal male range in about 21 days. nps.org.aumedsafe.govt.nz

Biochemical Transformations and Enzymatic Interactions of Testosterone Esters

The therapeutic efficacy and pharmacokinetic profile of testosterone (B1683101) esters are fundamentally governed by their biochemical conversion to active testosterone through enzymatic processes. This section details the pathways and factors influencing this critical activation step.

Role of Esterase Enzymes in Ester Cleavage

The conversion of testosterone esters into biologically active testosterone is a hydrolytic process mediated by esterase enzymes. These enzymes are ubiquitously distributed throughout the body, with significant activity found in the blood, liver, and various other tissues. Non-specific carboxylesterases are primarily responsible for cleaving the ester bond at the 17-beta position of the steroid molecule, releasing free testosterone and the corresponding carboxylic acid. This enzymatic action is the rate-determining step for the biological activity of the esterified compound after its release from the administration depot. The process of hydrolysis begins rapidly once the ester enters the systemic circulation. researchgate.net

Correlations between Ester Side Chain Structure and Hydrolysis Kinetics

The rate of enzymatic hydrolysis of testosterone esters is intrinsically linked to the structure of the attached ester side chain. A general principle is that the length and complexity of the ester chain influence the compound's lipophilicity and, consequently, its rate of release from an oily depot and its susceptibility to esterase activity.

Shorter-chain esters, such as propionate (B1217596), are more rapidly hydrolyzed compared to longer-chain esters like decanoate (B1226879). sobraf.org This is because the longer, more lipophilic side chains slow the release of the ester from the injection site and can sterically hinder the approach of the esterase enzyme to the ester bond. Research on aryl carboxylic acid esters of testosterone has shown that the rate of hydrolysis generally decreases as the chain length of the ester increases. nih.gov This correlation allows for the formulation of testosterone preparations with varied absorption rates and durations of action. For instance, the combination of esters in Sustanon 250 (propionate, phenylpropionate, isocaproate, and decanoate) is designed to provide both a rapid onset and a sustained duration of testosterone release.

Table 1: Relationship between Testosterone Ester Structure and Hydrolysis Rate

Ester Component of this compound Carbon Chain Length (approx.) Relative Lipophilicity Expected Rate of Hydrolysis
Testosterone Propionate 3 Low Fast
Testosterone Phenylpropionate 9 (including phenyl group) Moderate Moderate
Testosterone Isocaproate 6 Moderate-High Moderate-Slow
Testosterone Decanoate 10 High Slow

In Vitro Methodologies for Studying Ester Hydrolysis Dynamics

The study of testosterone ester hydrolysis is facilitated by a variety of in vitro methodologies that simulate physiological conditions. These methods are crucial for characterizing the pharmacokinetic properties of different esters. Common approaches include:

Tissue Homogenates: Incubating testosterone esters with homogenates of tissues known to have high esterase activity, such as liver or muscle, allows for the direct measurement of hydrolysis rates. researchgate.net

Cell Culture Systems: Cell lines, such as Caco-2 cells, are used to model intestinal metabolism and assess the stability and hydrolysis of orally administered esters like testosterone undecanoate. mdpi.com

Purified Enzyme Assays: Utilizing purified or recombinant esterases or lipases (e.g., from Aspergillus oryzae or Candida antarctica A) in buffered solutions provides a controlled environment to study the kinetics of ester cleavage for specific enzymes. google.com

Blood/Plasma Stability Assays: The stability of testosterone esters is evaluated in whole blood or plasma samples. To accurately measure the intact ester and prevent its breakdown after sample collection (ex vivo), esterase inhibitors such as sodium fluoride (B91410) (NaF) are often added to the collection tubes. sobraf.orgnih.gov

These methodologies often employ analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to separate and quantify the parent ester and the liberated testosterone over time. nih.govresearchgate.net

Integration of Testosterone Metabolism within Endogenous Steroid Biosynthesis

The testosterone released from the hydrolysis of its esters enters the same metabolic pathways as endogenously produced testosterone. Understanding these pathways is essential to comprehend its physiological integration.

Precursor Pathways in Steroidogenesis

Endogenous steroid production, or steroidogenesis, is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones. The synthesis of testosterone occurs primarily in the Leydig cells of the testes and, to a lesser extent, in the ovaries and adrenal glands.

The process begins with cholesterol. The first and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), a reaction that occurs within the mitochondria and is catalyzed by the enzyme CYP11A1. researchgate.netnih.govnih.govcolostate.edu From pregnenolone, testosterone synthesis can proceed via two primary pathways:

The Delta-5 (Δ5) Pathway: Pregnenolone is converted to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (B1670201) (DHEA). DHEA is subsequently converted to androstenediol, which is then oxidized to testosterone.

The Delta-4 (Δ4) Pathway: Pregnenolone is first converted to progesterone. Progesterone is then converted to 17α-hydroxyprogesterone, followed by conversion to androstenedione (B190577). Finally, androstenedione is reduced to form testosterone.

In humans, the Δ5 pathway is generally considered the predominant route for testosterone biosynthesis. nih.gov

Table 2: Key Steps in Endogenous Testosterone Synthesis

Precursor Key Enzyme(s) Product Pathway
Cholesterol CYP11A1 (P450scc) Pregnenolone Start of all pathways
Pregnenolone CYP17A1 17α-Hydroxypregnenolone Δ5 Pathway
17α-Hydroxypregnenolone CYP17A1 Dehydroepiandrosterone (DHEA) Δ5 Pathway
DHEA 17β-HSD Androstenediol Δ5 Pathway
Androstenediol 3β-HSD Testosterone Δ5 Pathway
Pregnenolone 3β-HSD Progesterone Δ4 Pathway
Progesterone CYP17A1 17α-Hydroxyprogesterone Δ4 Pathway
17α-Hydroxyprogesterone CYP17A1 Androstenedione Δ4 Pathway
Androstenedione 17β-HSD Testosterone Δ4 Pathway

Function of Cytochrome P450 Enzymes in Steroid Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are indispensable for steroid biosynthesis and metabolism. colostate.edu Several specific CYP enzymes catalyze critical steps:

CYP11A1 (P450scc): Located in the inner mitochondrial membrane, this enzyme catalyzes the side-chain cleavage of cholesterol to produce pregnenolone, the universal precursor for all steroid hormones. This is the rate-limiting step of steroidogenesis. researchgate.netresearchgate.net

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, found in the endoplasmic reticulum, possesses two distinct activities. Its 17α-hydroxylase activity is necessary for the production of glucocorticoids and sex hormones. medlineplus.govmedlineplus.gov Its 17,20-lyase activity is crucial for the synthesis of androgens, as it cleaves the C17-20 bond to convert C21 steroids (like pregnenolone and progesterone) into C19 steroids (like DHEA and androstenedione). wikipedia.orgtaylorandfrancis.com

CYP3A4: This is a major CYP enzyme in the human liver and is primarily responsible for the Phase I metabolism of testosterone. It hydroxylates testosterone at various positions, with the formation of 6β-hydroxytestosterone being the most prominent metabolic pathway. consensus.appnih.govnih.govdrugbank.com This metabolic conversion facilitates the subsequent conjugation and excretion of testosterone from the body.

Activity and Specificity of Hydroxysteroid Dehydrogenase Enzymes

The biochemical pathway of testosterone, following its liberation from the ester prodrugs contained in this compound, is significantly modulated by the superfamily of hydroxysteroid dehydrogenase (HSD) enzymes. These enzymes are pivotal in regulating the potency and concentration of active steroid hormones at a tissue-specific level. oup.com They catalyze the reversible interconversion of 17-hydroxysteroids, such as testosterone, and their less potent 17-keto counterparts, like androstenedione. nih.govwikipedia.org The direction of this reaction—either oxidative (inactivation) or reductive (synthesis)—is determined by the specific HSD isoform, its tissue-specific expression, and the availability of cofactors such as NAD(P)+/NAD(P)H. nih.govnih.gov This localized enzymatic activity, termed intracrinology, allows individual cells to fine-tune their exposure to potent androgens. nih.gov

The balance between HSD-mediated synthesis and inactivation is crucial for maintaining androgen homeostasis. Several isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD) are the primary enzymes responsible for metabolizing testosterone and its precursors. nih.govnih.gov These isoforms exhibit distinct substrate specificities and are expressed in various tissues, leading to differentiated androgenic effects throughout the body.

The synthesis of testosterone from the weaker androgen, androstenedione, is a reductive process primarily catalyzed by specific 17β-HSD isoforms.

17β-Hydroxysteroid Dehydrogenase Type 3 (HSD17B3): This enzyme is considered the principal player in testicular testosterone synthesis. nih.gov It efficiently catalyzes the reduction of androstenedione to form testosterone, a critical step for male sexual development. medlineplus.gov The expression of HSD17B3 is almost exclusively confined to the testes, highlighting its specialized role in gonadal androgen production. nih.gov Mutations in the HSD17B3 gene lead to a deficiency in this enzyme, impairing the conversion of androstenedione to testosterone and causing disorders of sex development. medlineplus.govkarger.com

17β-Hydroxysteroid Dehydrogenase Type 5 (HSD17B5, also known as AKR1C3): This isoform also facilitates the conversion of androstenedione to testosterone but is primarily expressed in peripheral tissues, including the adrenal glands and prostate. nih.govnih.gov HSD17B5 plays a significant role in extragonadal, or intracrine, androgen synthesis. nih.gov Research suggests that in conditions where HSD17B3 is deficient, HSD17B5 activity in peripheral or even testicular tissue may contribute to the rise in testosterone levels observed during puberty. karger.com

The conversion of potent testosterone back to the less active androstenedione is an oxidative reaction that serves to attenuate androgenic signaling.

17β-Hydroxysteroid Dehydrogenase Type 2 (HSD17B2): This isoform is a key enzyme in the inactivation of androgens and estrogens. wikipedia.org It catalyzes the oxidative conversion of testosterone to androstenedione, effectively acting as an "anti-androgenic" and "anti-estrogenic" enzyme. wikipedia.orgnih.govnih.gov HSD17B2 is widely expressed in a variety of tissues, including the placenta, endometrium, liver, and the gastrointestinal tract, where it is thought to protect against excessive exposure to active sex steroids. wikipedia.orgresearchgate.netnih.gov The reaction catalyzed by HSD17B2 is considered physiologically unidirectional toward oxidation in intact cells. nih.gov

The following tables summarize the key characteristics and research findings related to the primary HSD enzymes involved in testosterone metabolism.

Table 1: Reductive 17β-HSD Isoforms in Testosterone Synthesis
EnzymeGenePrimary FunctionSubstrate → ProductPrimary Tissue LocationCofactor Preference
17β-HSD Type 3HSD17B3Reductive (Androgenic)Androstenedione → TestosteroneTestisNADPH nih.gov
17β-HSD Type 5 (AKR1C3)AKR1C3Reductive (Androgenic)Androstenedione → TestosteroneProstate, Adrenal Glands, other peripheral tissues nih.govnih.govN/A
Table 2: Oxidative 17β-HSD Isoforms in Testosterone Inactivation
EnzymeGenePrimary FunctionSubstrate → ProductPrimary Tissue LocationCofactor Preference
17β-HSD Type 2HSD17B2Oxidative (Anti-Androgenic)Testosterone → AndrostenedionePlacenta, Endometrium, Liver, Prostate, GI Tract wikipedia.orgnih.govNAD+ researchgate.net

Molecular Mechanisms of Androgen Action Mediated by Hydrolyzed Testosterone

Androgen Receptor (AR) Binding Kinetics and Specificity

The interaction between testosterone (B1683101) and the androgen receptor is a critical determinant of its biological activity. This binding is characterized by high affinity and specificity, which ensures that the hormonal signal is transduced effectively.

Ligand-Binding Domain Interactions of Testosterone with AR

The androgen receptor protein is composed of several functional domains, including a ligand-binding domain (LBD) at the C-terminus. bioscientifica.com The binding of testosterone to a hydrophobic pocket within this LBD is the initiating step for receptor activation. bioscientifica.com This interaction is stabilized by a network of van der Waals contacts and electrostatic interactions. rcsb.org Upon binding, the AR undergoes a significant conformational change. wikipedia.org Specifically, the binding of an agonist like testosterone causes a repositioning of a component of the LBD known as helix 12, which creates a surface pocket essential for subsequent protein-protein interactions. bioscientifica.com This conformational shift is crucial as it facilitates the dissociation of heat shock proteins (HSPs), which keep the receptor in an inactive state in the cytoplasm. nih.govwikipedia.org Furthermore, this ligand-induced change promotes an important intramolecular interaction between the N-terminal domain (NTD) and the C-terminal LBD, a process known as the N/C interaction, which stabilizes the bound testosterone, slows its dissociation rate, and is a hallmark of agonist activity. bioscientifica.comnih.gov

Competitive Binding Assay Methodologies for AR Affinity

The affinity of testosterone for the androgen receptor is quantified using competitive binding assays. These in vitro methods are essential for determining the binding characteristics of various androgens. A common approach involves using a radiolabeled synthetic androgen, such as [3H]R1881 (methyltrienolone), which binds with high affinity to the AR. epa.gov In this assay, a fixed concentration of the radiolabeled ligand is incubated with a source of androgen receptors, such as cytosol preparations from rat prostate tissue or cells engineered to express the human AR. epa.govoup.com

Increasing concentrations of a non-radiolabeled competitor ligand, in this case, testosterone, are added to the mixture. epa.gov Testosterone competes with the radiolabeled ligand for binding to the AR. By measuring the displacement of the radiolabeled ligand at various concentrations of testosterone, a competition curve can be generated. From this curve, the concentration of testosterone that inhibits 50% of the radiolabeled ligand binding (IC50) can be determined. researchgate.net This value is then used to calculate the binding affinity of testosterone, often expressed as a dissociation constant (Kd) or as a relative binding affinity (RBA) compared to a reference compound. oup.combioscientifica.com

Quantitative Characterization of Relative Binding Affinities

Quantitative studies have established the binding affinity of testosterone for the androgen receptor. The dissociation constant (Kd), a measure of the concentration of ligand at which half of the receptors are occupied, is a key parameter. Studies using human genital skin fibroblasts have reported a Kd for testosterone of approximately 0.44 nmol/l. bioscientifica.com Other research on rat androgen receptors estimated the Kd for testosterone to be in the range of 2 to 5 x 10⁻¹⁰ M (0.2 to 0.5 nM). nih.gov

Relative binding affinity (RBA) compares the affinity of one ligand to another. In assays using rat skeletal muscle and prostate AR, testosterone showed a strong RBA, although slightly lower than that of 19-nortestosterone and the synthetic androgen methyltrienolone (B1676529) (MT). oup.com In another study using transfected COS cells, the RBA of testosterone was found to be similar to anabolic steroids like oxandrolone (B1677835) and fluoxymesterone (B1673463) but lower than dihydrotestosterone (B1667394) (DHT). oup.com It is consistently noted that DHT, a metabolite of testosterone, generally exhibits a higher binding affinity for the AR than testosterone itself. nih.govnih.govnih.gov

Binding Affinity Data for Testosterone and Related Androgens
CompoundParameterValueCell/Tissue SourceReference
TestosteroneKd~0.44 nMHuman Genital Skin Fibroblasts bioscientifica.com
TestosteroneKd0.2 - 0.5 nMRat Prostate/Epididymis/Testis nih.gov
TestosteroneIC50~22.14 nMCompetitive AR Assay researchgate.net
Dihydrotestosterone (DHT)Kd~0.20 nMHuman Genital Skin Fibroblasts bioscientifica.com
Dihydrotestosterone (DHT)Kd1.37 - 1.9 nMHuman Foreskin (Nuclear/Cytosolic) nih.gov

Classical (Genomic) Signaling Transduction Pathways of Testosterone

The binding of testosterone to the AR initiates the classical, or genomic, signaling pathway, which involves the receptor acting as a transcription factor to directly regulate gene expression. nih.gov

Nuclear Translocation of Androgen-Receptor Complexes

In its unbound state, the androgen receptor resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs). nih.govwikipedia.org The binding of testosterone induces a conformational change that causes the dissociation of these HSPs. nih.govwikipedia.org This unmasks a nuclear localization signal (NLS) on the AR protein. nih.gov The activated androgen-receptor complex is then actively transported from the cytoplasm into the cell nucleus. wikipedia.orginnoprot.com Studies using fluorescence microscopy have visualized this process, showing that upon stimulation with androgens, the AR translocates from the cytoplasm to the nucleus, a process that can reach its peak in as little as 20 minutes. nih.gov Once inside the nucleus, the androgen-receptor complexes dimerize, forming a functional unit capable of binding to DNA. nih.govinnoprot.com

Androgen Response Element (ARE) Mediated Gene Expression Modulation

The primary mechanism of genomic action involves the binding of the dimerized androgen-receptor complex to specific DNA sequences known as Androgen Response Elements (AREs). nih.govoup.com AREs are typically located in the promoter or enhancer regions of target genes. nih.gov An ARE characteristically consists of two six-base-pair "half-sites" separated by a three-base-pair spacer. oup.com The binding of the AR dimer to an ARE allows it to function as a transcriptional regulator. oup.com

Advanced Analytical Methodologies for Testosterone Ester Research

Chromatographic Techniques for Separation and Quantification of Testosterone (B1683101) Esters

Chromatography is a cornerstone in the analysis of testosterone esters, providing the necessary separation power to resolve complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely employed. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of testosterone esters in pharmaceutical preparations. researchgate.netbiotech-asia.org Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach, offering a balance of simplicity, reliability, and selectivity. biotech-asia.orgresearchgate.net

Research has focused on developing and validating isocratic and gradient HPLC methods for the analysis of testosterone esters. For instance, an isocratic RP-HPLC method for testosterone cypionate in bulk and oil-based injectables utilized a C8 column with a mobile phase of methanol (B129727) and water (90:10 v/v) and UV detection at 240 nm. biotech-asia.org Another study developed a rapid HPLC method for testosterone propionate (B1217596) and cypionate in oil-based injectables, achieving separation in under 6 minutes. researchgate.net These methods are crucial for quality control, ensuring the identity and purity of the active pharmaceutical ingredients. researchgate.netsemanticscholar.org

A key aspect of HPLC analysis is sample preparation, especially for oil-based formulations. This often involves a simple one-step extraction or dilution with a suitable solvent, sometimes using surfactants like sodium dodecyl sulphate to facilitate extraction from the oily matrix. biotech-asia.org The validation of these methods according to ICH guidelines confirms their accuracy, precision, linearity, and robustness. researchgate.netsemanticscholar.org

Table 1: Example of RP-HPLC Conditions for Testosterone Ester Analysis

Parameter Condition
Column Luna 5μ C8 (250 mm x 4.6 mm, 5 µm) biotech-asia.org
Mobile Phase Methanol:Water (90:10 v/v) biotech-asia.org
Flow Rate 1.2 mL/min biotech-asia.org
Detection UV at 240 nm biotech-asia.org
Column Temperature 25°C biotech-asia.org

| Injection Volume | 20 µL semanticscholar.org |

This table presents typical conditions for the RP-HPLC analysis of testosterone esters, compiled from various research findings. biotech-asia.orgsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of testosterone esters, particularly in biological matrices like plasma and hair. biotech-asia.orgwaters.com It offers high sensitivity and specificity, which is essential for detecting the low concentrations of these compounds often found in such samples. waters.com

Prior to GC-MS analysis, testosterone esters typically require derivatization to increase their volatility and improve their chromatographic behavior. However, the analysis of intact esters is crucial for providing definitive proof of exogenous testosterone administration. researchgate.net GC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity, allowing for the detection of trace amounts of analytes in complex matrices. waters.comnih.gov This is particularly important in anti-doping analysis, where the detection window for steroid misuse can be significantly extended by analyzing hair samples. waters.com

Research has demonstrated the development of sensitive and reproducible GC-MS/MS methods for the detection and quantification of a wide range of anabolic steroids and their esters in hair. waters.com These methods often involve extensive sample preparation, including purification steps like solid-phase extraction (SPE) and liquid-liquid extraction (LLE). waters.comresearchgate.net

Table 2: Relative Retention Times (RRT) of Testosterone Esters in GC Analysis

Compound RRT (relative to testosterone)
Testosterone 1.00
Testosterone Propionate 1.1
Testosterone Isocaproate 1.3
Testosterone Phenylpropionate 2.2

Data adapted from a standardized GC method, illustrating the separation of different testosterone esters based on their retention times. swgdrug.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of intact testosterone esters, as it circumvents the need for derivatization required in GC-MS. researchgate.net This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. diva-portal.orgnih.gov The detection of intact testosterone esters in serum or plasma provides unequivocal evidence of exogenous testosterone administration. researchgate.netdiva-portal.org

LC-MS/MS methods are particularly valuable in anti-doping control and veterinary drug testing. researchgate.netugent.be Researchers have developed multi-residue screening methods using LC-MS/MS for the trace analysis of intact testosterone esters in various matrices, including bovine hair. ugent.be These methods often employ electrospray ionization (ESI) in positive ion mode. diva-portal.orgresearchgate.net The optimization of chromatographic conditions, such as the choice of column (e.g., C18) and mobile phase composition, is critical for achieving the desired separation and sensitivity. diva-portal.org

The use of deuterium-labeled internal standards is a common practice in quantitative LC-MS/MS analysis to correct for matrix effects and variations in extraction recovery. ugent.be The validation of these methods demonstrates their high accuracy and low limits of detection, often in the picogram-per-milliliter range in plasma. researchgate.netnih.gov

Table 3: Example of LC-MS/MS Parameters for Testosterone Ester Analysis

Parameter Condition
Ionization Mode Positive Ion Electrospray (ESI+) diva-portal.orgresearchgate.net
LC Column C18 diva-portal.org
Mobile Phase A Ammonium acetate (B1210297) buffer diva-portal.org
Mobile Phase B Methanol or Acetonitrile diva-portal.org

| Detection | Multiple Reaction Monitoring (MRM) diva-portal.orgugent.be |

This table summarizes typical parameters used in LC-MS/MS methods for the detection of intact testosterone esters. diva-portal.orgugent.beresearchgate.net

Spectroscopic and Spectrometric Approaches for Molecular Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of testosterone esters. These methods provide detailed information about the molecular structure and can be used to study the chemical properties of these compounds.

UV-Visible spectrophotometry is a straightforward and accessible technique that can be applied to the study of testosterone esters. Due to the presence of a conjugated system (a C=O group conjugated with a C=C double bond) in the testosterone molecule, it exhibits a characteristic maximum optical absorption in the UV region, typically between 220 and 240 nm. researchgate.netnih.gov

This property is useful for quantitative analysis in pharmaceutical formulations and for studying the kinetics of chemical reactions, such as the hydrolysis of the ester bond. researchgate.netoarjpublication.com By monitoring the change in absorbance over time, the rate of hydrolysis can be determined. oarjpublication.comoarjpublication.com The exact position of the maximum absorption can be influenced by the solvent used, which is an important consideration when developing a spectrophotometric method. nih.gov For quantitative purposes, methods are validated for linearity, accuracy, and precision according to established guidelines. researchgate.netresearchgate.net

Table 4: Spectrophotometric Data for Testosterone

Parameter Value
Maximum Absorbance (λmax) ~240 nm biotech-asia.orgresearchgate.net
Solvent Methanol or Acetonitrile researchgate.netresearchgate.net

| Linear Concentration Range | 5-25 µg/mL researchgate.net |

This table provides typical UV spectrophotometric data for testosterone, which forms the core of the ester compounds. biotech-asia.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules, including testosterone and its esters. nih.govrsc.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the steroid skeleton and the identification of the attached ester group. swgdrug.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, further aiding in the complete assignment of the NMR spectra. researchgate.net In the context of testosterone ester research, NMR is crucial for confirming the structure of newly synthesized analogs or for identifying unknown substances in counterfeit products. rsc.org The chemical shifts and coupling constants observed in the NMR spectrum are unique to a specific molecule, providing a fingerprint for its identification. researchgate.net

Mass Spectrometry (MS) for Metabolite Identification and Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the metabolite identification and profiling of testosterone esters. nih.gov This powerful combination offers high sensitivity and specificity, which is essential for distinguishing between structurally similar steroid metabolites in complex biological matrices. nih.gov The detection of intact testosterone esters in blood provides unequivocal proof of exogenous testosterone administration. sobraf.orgdiva-portal.org

The process typically involves electrospray ionization (ESI), a soft ionization technique that usually keeps the precursor ion intact, yielding a protonated molecular ion [MH]+. nih.govdiva-portal.org Further fragmentation can be induced within the mass spectrometer to generate characteristic product ions, which serve as a structural fingerprint for each specific ester and its metabolites. nih.gov For instance, under certain conditions, testosterone esters can produce major fragment ions that are monitored in selected-ion-recording (SIR) methods for detection in plasma. nih.gov

Research has focused on identifying a range of metabolites to create a comprehensive steroid profile. Following administration, testosterone esters are hydrolyzed to testosterone, which is then metabolized through various pathways, including oxidation and conjugation. Common metabolites identified using MS include hydroxylated entities and those conjugated with glucuronic acid or sulfate (B86663). researchgate.net Untargeted metabolomic profiling using high-resolution mass spectrometry (HRMS) has also proven effective in discriminating between treated and control groups by analyzing metabolic fingerprints in plasma and urine. mdpi.com This approach can identify novel biomarkers of anabolic steroid use. mdpi.com

The table below summarizes key mass spectrometric parameters and findings from relevant research on testosterone ester metabolite analysis.

ParameterDescriptionResearch Findings
Ionization Technique Electrospray Ionization (ESI) is commonly used for its ability to generate intact molecular ions of testosterone esters and their metabolites with minimal fragmentation. diva-portal.orgESI in positive mode typically produces a protonated molecular ion [MH]+ for testosterone esters. nih.gov
Mass Analyzer Triple quadrupole (QqQ) and high-resolution systems like Quadrupole Time-of-Flight (Q-TOF) are frequently employed. researchgate.netQqQ analyzers are ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while Q-TOF provides accurate mass data for identifying unknown metabolites. diva-portal.orgresearchgate.net
Fragmentation Collision-Induced Dissociation (CID) is used to fragment precursor ions, yielding specific product ions for structural elucidation.Specific product ions can differentiate between various testosterone esters and identify metabolic modifications such as hydroxylation. nih.govresearchgate.net
Identified Metabolites The primary metabolites include free testosterone, epitestosterone, and their glucuronide and sulfate conjugates. Hydroxylated metabolites are also common. researchgate.netutsouthwestern.eduStudies have identified metabolites like 4-hydroxy-stanozolol and 16-hydroxy-stanozolol, demonstrating the capability of MS to pinpoint the location of metabolic changes. researchgate.net

Pre-Analytical Considerations and Sample Preparation Strategies in Steroid Ester Analysis

The accuracy and reliability of steroid ester analysis are heavily dependent on meticulous pre-analytical procedures and sample preparation. researchgate.netnih.gov These steps are crucial for preserving the integrity of the target analytes from the point of collection to the final analysis.

Optimization for Biological Matrix Integrity (e.g., Blood, Hair)

The choice of biological matrix significantly influences the sample preparation strategy. Blood (serum or plasma) and hair are common matrices, each with unique advantages and challenges. researchgate.net

For blood samples , the primary challenge is the ex vivo enzymatic hydrolysis of testosterone esters by esterases present in the blood, which can lead to a significant overestimation of free testosterone concentrations. nih.gov Therefore, the integrity of the sample relies on immediate and effective inhibition of this enzymatic activity. The type of collection tube is a critical technical factor; using tubes with specific additives is paramount. sobraf.orgresearchgate.net Sample processing, storage, and handling protocols must be standardized to minimize pre-analytical errors. nih.gov

For hair samples , the focus is on ensuring that the analysis reflects chronic exposure and is not skewed by external contamination. medwinpublishers.com Hair offers a longer detection window compared to blood or urine. researchgate.netsigmaaldrich.com The integrity of the analysis depends on a rigorous decontamination process to remove loosely bound external substances. medwinpublishers.com Sample preparation typically involves washing, cutting or grinding the hair into a powder, followed by an extraction step to isolate the steroids from the keratin (B1170402) matrix. nih.govnih.gov The optimization of shredding, extraction time, and solvent choice is critical to achieve the required sensitivity for detecting low concentrations of steroids. nih.gov

Strategies for Inhibiting Enzymatic Degradation in Analytical Samples

Preventing the enzymatic degradation of testosterone esters in blood samples is the most critical pre-analytical step for accurate analysis. Testosterone esters are rapidly metabolized by nonspecific esterases in whole blood, converting them into free testosterone. nih.gov

The primary strategy to counteract this is the use of blood collection tubes containing enzyme inhibitors. Studies have demonstrated that collecting blood in tubes stabilized with sodium fluoride (B91410) (NaF) , often in combination with an anticoagulant like potassium oxalate (B1200264) or EDTA, effectively suppresses esterase activity. sobraf.orgnih.gov This prevents the artificial inflation of testosterone levels during sample clotting, handling, and storage. nih.gov Research comparing serum (from non-stabilized tubes) and plasma (from stabilized tubes) from individuals administered testosterone esters shows significantly different results, underscoring the necessity of enzyme inhibition for accurate quantification of the administered esters. sobraf.org

The following table outlines key strategies for sample preparation and preservation.

MatrixPre-Analytical ChallengeOptimization & Inhibition Strategy
Blood (Serum/Plasma) Rapid enzymatic degradation of testosterone esters by blood esterases. nih.govUse of collection tubes containing enzyme inhibitors such as Sodium Fluoride (NaF) to block esterase activity. sobraf.org
Immediate separation of plasma or serum from cells and proper cold storage (-20 °C or lower) to further minimize degradation. nih.gov
Hair Potential for external contamination leading to false positives. medwinpublishers.comA rigorous decontamination protocol involving washing with solvents like methanol or dichloromethane (B109758) to remove external residues. medwinpublishers.comnih.gov
Mechanical processing (grinding or shredding) to increase surface area, followed by optimized solvent extraction (e.g., using methanol or acetonitrile) to efficiently isolate analytes from the keratin matrix. nih.govnih.gov

By implementing these advanced analytical and pre-analytical strategies, researchers can achieve highly accurate and reliable data on the metabolism and presence of testosterone esters like those in Sustanon 250.

Historical and Translational Evolution of Testosterone Ester Formulations

Developmental Trajectory of Early Testosterone (B1683101) Ester Preparations

The initial breakthrough in extending the therapeutic window of testosterone came with the synthesis of testosterone esters in 1936. wikipedia.org Esterification, the process of attaching a fatty acid chain to the testosterone molecule at the 17-beta hydroxyl group, increases the hormone's solubility in oil and slows its release from the injection site. researchgate.netnih.gov This chemical modification was a pivotal advancement in androgen therapy.

Testosterone Propionate (B1217596) , one of the first esters to be developed and marketed in 1937, had a relatively short half-life, requiring frequent injections every two to three days to maintain stable testosterone levels. scispace.comwikipedia.orghum-clinic.com Despite its short duration of action, it was the predominant form of testosterone used in medicine until the 1950s. wikipedia.org

The 1950s witnessed the introduction of longer-acting esters, such as Testosterone Enanthate and Testosterone Cypionate . endocrine-abstracts.orgnih.gov These esters, with their longer fatty acid chains, offered a significant advantage by extending the release of testosterone, thereby reducing the frequency of injections to every two to three weeks. scispace.comtandfonline.com However, a notable drawback of these single-ester formulations was the pharmacokinetic profile, characterized by an initial sharp increase in testosterone levels to supraphysiological concentrations, followed by a gradual decline to sub-therapeutic levels before the next injection. researchgate.netnih.govresearchgate.net This "peak and trough" effect could lead to fluctuations in mood and libido. researchgate.net

Scientific Rationale for the Formulation of Short- and Long-Acting Ester Blends

The quest for a more stable and physiological testosterone profile led to the development of formulations combining multiple testosterone esters with varying chain lengths and, consequently, different rates of release. The primary scientific rationale behind blending short- and long-acting esters was to achieve a rapid onset of action coupled with a sustained therapeutic effect, thereby minimizing the pronounced peaks and troughs associated with single-ester preparations. balancemyhormones.co.uknih.gov

The inclusion of a short-acting ester like testosterone propionate was intended to provide an immediate release of testosterone, while the longer-acting esters would ensure a continued and more stable release over an extended period. balancemyhormones.co.uknih.gov This approach aimed to more closely mimic the body's natural diurnal rhythm of testosterone production.

Sustanon 250, developed by Organon, is a prime example of such a blend. organon.comwikipedia.org It comprises four distinct testosterone esters:

Testosterone Propionate (30 mg)

Testosterone Phenylpropionate (60 mg)

Testosterone Isocaproate (60 mg)

Testosterone Decanoate (B1226879) (100 mg)

Each ester in this formulation possesses a different half-life, contributing to a tiered release of testosterone into the bloodstream. nih.gov However, pharmacokinetic studies have shown that even with these blended formulations, the goal of achieving truly stable serum testosterone levels is not fully realized, with initial peak values often being higher than those seen with single long-acting esters. tandfonline.comcambridge.org

Evolution of Steroid Chemistry and its Impact on Pharmaceutical Formulation of Androgens

The development of testosterone esters is a direct outcome of the broader evolution of steroid chemistry throughout the 20th century. Following the initial synthesis of testosterone, chemists began to explore modifications to the steroid structure to enhance its therapeutic properties.

Esterification at the 17β-hydroxyl group became a fundamental strategy to create prodrugs of testosterone. nih.gov These esterified forms are biologically inactive until the ester chain is cleaved by enzymes in the body, releasing the active testosterone. nih.gov The length and structure of the ester chain directly influence the compound's lipophilicity and its rate of hydrolysis, thereby determining its duration of action. researchgate.net

This principle led to the synthesis of a wide array of testosterone esters, each with a unique pharmacokinetic profile. The systematic investigation of these esters allowed for the development of formulations with varying durations of action, from the short-acting propionate to the longer-acting enanthate, cypionate, and undecanoate. wikipedia.orgnih.govwikipedia.org

The creation of multi-ester blends like this compound represents a sophisticated application of this understanding of steroid chemistry. By combining esters with different release characteristics, pharmaceutical scientists aimed to engineer a more optimized and convenient therapeutic option for testosterone replacement therapy. balancemyhormones.co.uknih.gov

Emerging Research Paradigms in Testosterone Ester Science

Innovations in Analytical Approaches for Characterizing Complex Ester Blends

The characterization of complex testosterone (B1683101) ester blends like Sustanon 250 presents significant analytical challenges due to the structural similarity of the components and their presence in complex biological matrices. Recent innovations in analytical chemistry have enabled more sensitive and specific detection and quantification of these intact esters.

The direct detection of intact testosterone esters in biological samples such as blood or hair provides unequivocal proof of the administration of exogenous testosterone. researchgate.netunimelb.edu.au Traditional methods often focused on the resulting testosterone levels, but the ability to identify the specific esters allows for a more detailed understanding of their individual pharmacokinetic profiles within a mixed preparation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone technique in this field. researchgate.netugent.be This method offers high specificity and sensitivity, allowing for the simultaneous identification and quantification of multiple testosterone esters in a single analysis. researchgate.net For instance, a clinical study analyzing blood samples after administration of Sustanon utilized an LC-MS/MS method that included liquid-liquid extraction and the preparation of oxime derivatives to enhance detection. researchgate.net Another approach involves a mild digestion procedure for hair samples followed by solid-phase extraction (SPE) and LC-MS/MS analysis, which can detect esters for up to 100 days post-administration. unimelb.edu.auugent.be

Ultra-high performance liquid chromatography combined with time-of-flight mass spectrometry (UHPLC/TOFMS) represents another significant advancement. nih.gov This technique, particularly when coupled with accurate mass databases, allows for the identification of known and unknown androgens and their esters in complex mixtures without the need for reference standards for every single compound. nih.gov The high resolution and mass accuracy of TOFMS are critical for distinguishing between compounds with very similar molecular weights.

The choice of ionization technique is also crucial for sensitivity. Studies have compared different sources, such as heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI), finding that HESI can provide greater sensitivity for the analysis of testosterone esters. unimelb.edu.au

Table 1: Advanced Analytical Techniques for Testosterone Ester Blends
TechniqueDescriptionKey AdvantagesRelevant Findings
LC-MS/MSLiquid Chromatography-Tandem Mass Spectrometry combines the separation power of LC with the highly sensitive and selective detection of MS/MS.High sensitivity and specificity; allows for simultaneous quantification of multiple esters. researchgate.netSuccessfully detected all four esters from Sustanon in blood for up to 18 days post-injection. researchgate.net Used to detect esters in bovine hair, demonstrating long-term detection. ugent.be
UHPLC/TOFMSUltra-High Performance Liquid Chromatography combined with Time-of-Flight Mass Spectrometry provides very high-resolution separation and accurate mass measurement.Excellent for screening and identifying unknown compounds in complex mixtures; can be paired with large databases. nih.govEnabled the tentative identification of several androgen esters in supplements by searching accurate mass databases. nih.gov
GC-MSGas Chromatography-Mass Spectrometry is a traditional method, often requiring derivatization of the analytes to make them volatile.Well-established with extensive libraries for compound identification.LC-MS methods are often preferred for testosterone esters as they can be less laborious than GC-MS, which requires derivatization. unimelb.edu.au

Development of Advanced In Vitro Models for Studying Ester Metabolism and Receptor Interactions

To understand the biological activity of testosterone esters, it is essential to study their metabolic conversion to active testosterone and their subsequent interaction with the androgen receptor. Advanced in vitro models provide a controlled environment to investigate these processes, bridging the gap between simple chemical assays and complex in vivo studies.

Metabolism Studies: The hydrolysis of the ester bond is the critical first step in the activation of compounds like those in this compound. This process is primarily mediated by carboxylesterase enzymes found in various tissues. scirp.org In vitro models are invaluable for determining the rate and location of this hydrolysis.

Human Liver Microsomes (pHLM): These subcellular fractions are rich in metabolic enzymes, including cytochrome P450s and esterases, making them a standard model for studying drug metabolism. researchgate.net They have been used to investigate the hydrolysis of testosterone esters and predict hepatic first-pass metabolism. mdpi.com

Hepatocytes: As whole liver cells, hepatocytes provide a more complete metabolic picture than microsomes, containing a wider array of enzymes and cofactors. scirp.org They are used to study the metabolic pathways and potential toxicity of drug candidates. researchgate.net

Caco-2 Cell Homogenates: These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal barrier. Homogenates of Caco-2 cells are used as an in vitro model to predict intestinal metabolism and have been shown to be a suitable alternative to human small intestinal homogenates for ester prodrug stability studies. mdpi.com A study on testosterone undecanoate found that the intestinal wall, modeled by Caco-2 cells, was a more significant site of first-pass metabolism than the liver. mdpi.com

Tissue-Specific Co-Cultures: More complex models, such as three-dimensional co-cultures of testicular cells, are being developed to better replicate the physiological environment of specific tissues. nih.gov These models can be used to study local metabolism and the effects of compounds on tissue-specific functions. nih.gov

Table 2: In Vitro Models for Testosterone Ester Research
In Vitro ModelBiological System RepresentedApplication in Ester ResearchExample Finding
Human Liver Microsomes (pHLM)Hepatic (Liver) MetabolismStudying ester hydrolysis rates; predicting hepatic clearance. researchgate.netmdpi.comThe in vitro half-life for the hydrolysis of testosterone undecanoate in liver microsomes was found to be approximately 28 minutes. mdpi.com
Caco-2 Cell HomogenatesIntestinal MetabolismAssessing stability and first-pass metabolism in the intestine. mdpi.comPredicted that only about 11% of absorbed testosterone undecanoate would escape intestinal first-pass metabolism. mdpi.com
HepatocytesWhole Liver Cell FunctionComprehensive metabolism studies, including Phase I and Phase II reactions. scirp.orgUsed to study the metabolic effects and antiviral activities of various tenofovir (B777) ester prodrugs. scirp.org
Yeast-Based AssaysReceptor-Ligand InteractionScreening for androgen receptor (AR) activation or antagonism. nih.govStructure-activity relationships of synthetic progestins have been characterized using yeast-based in vitro androgen bioassays. nih.gov

Computational and Theoretical Modeling of Ester Hydrolysis and Receptor Binding Dynamics

Computational modeling has emerged as a powerful tool in pharmaceutical sciences, allowing researchers to simulate and predict the behavior of molecules at an atomic level. For testosterone esters, these models provide deep insights into the mechanisms of hydrolysis and the dynamics of receptor binding.

Modeling Ester Hydrolysis: The rate at which the ester bond of each component in this compound is cleaved is fundamental to its pharmacokinetic profile. Computational chemistry can model this hydrolysis reaction to understand the factors that govern its speed.

Quantum Mechanics (QM): QM methods can be used to model the electronic structure of the ester and the transition state of the hydrolysis reaction. This allows for the calculation of activation energies, which are directly related to the reaction rate. Studies have used computational models to establish that the hydrolysis of esters can be correlated with molecular descriptors such as the charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the ester in a solvent environment (like water) to observe the dynamic process of hydrolysis, including the approach of water molecules and the role of catalysts. These simulations provide a moving picture of the reaction pathway.

A study investigating various testosterone esters used computational methods to calculate crystal lattice energies. mdpi.commdpi.com It was found that the total lattice energy and dispersion forces generally increase with the length of the ester chain, which can influence properties like solubility and, indirectly, the availability of the ester for hydrolysis. mdpi.commdpi.com

Modeling Receptor Binding Dynamics: Understanding how testosterone and its metabolites interact with the androgen receptor (AR) is key to understanding their biological effects.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like testosterone or DHT) when bound to a receptor to form a stable complex. It is used to estimate the strength of the interaction (binding affinity). The androgen receptor has a specific lipophilic pocket that enables the binding of androgens. cambridge.org

Molecular Dynamics (MD) Simulations: Once a ligand is docked, MD simulations can be run on the entire ligand-receptor complex. These simulations, which can model events over nanoseconds to microseconds, reveal the stability of the binding, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that hold the ligand in place, and any conformational changes in the receptor that occur upon binding. nih.gov This is crucial, as the binding of an androgen induces a structural change in the AR, allowing it to enter the cell nucleus and regulate gene transcription. wikipedia.org

Computational models have helped to elucidate why DHT binds to the AR with higher affinity than testosterone. tandfonline.com These differences in binding kinetics and affinity are central to the distinct biological roles of these two androgens. kjsm.org

Table 3: Computational Approaches in Testosterone Ester Research
Computational MethodArea of ApplicationInsights Provided
Quantum Mechanics (QM)Ester HydrolysisCalculation of reaction energies and barriers; correlation of electronic structure with hydrolysis rates. mdpi.comrsc.org
Molecular DockingReceptor BindingPrediction of ligand binding poses and estimation of binding affinity to the androgen receptor. cambridge.org
Molecular Dynamics (MD)Hydrolysis & Receptor BindingSimulation of the dynamic process of hydrolysis in solution and the stability and dynamics of the ligand-receptor complex. nih.gov
Crystal Energy CalculationsPhysicochemical PropertiesQuantification of intermolecular interactions in the solid state, which relates to solubility and stability. mdpi.commdpi.com

Q & A

Q. What experimental designs are recommended for studying the pharmacokinetics of Sustanon 250’s multi-ester testosterone formulation?

To analyze this compound’s pharmacokinetics (PK), use compartmental modeling (e.g., two-compartment models) to account for the four esters’ staggered release. Key parameters include:

  • Half-lives : Propionate (3 days), phenylpropionate (4.5 days), isocaproate (9 days), decanoate (21 days) .
  • Sampling frequency : Frequent blood draws during the first 7 days (to capture short-acting esters) and spaced intervals up to 30 days (to track decanoate).
  • Analytical methods : High-performance liquid chromatography (HPLC) or mass spectrometry to differentiate ester-specific testosterone metabolites .

Q. What are validated animal models for assessing this compound’s efficacy in hypogonadism research?

  • Orchiectomized rat models : Mimic testosterone deficiency and allow dose-response studies. Measure outcomes like muscle mass (via DEXA scans), hematocrit levels, and androgen-sensitive organ weights (e.g., seminal vesicles) .
  • Aged male primates : Useful for studying age-related hypogonadism and bone density restoration. Ensure baseline testosterone levels are <300 ng/dL before intervention .

Q. How should placebo-controlled trials for this compound address confounding variables like endogenous testosterone recovery?

  • Stratified randomization : Group participants by baseline testosterone levels (e.g., <200 ng/dL vs. 200–300 ng/dL) .
  • Blinding : Use double-dummy designs with matching placebo injections.
  • Endpoint adjustments : Monitor luteinizing hormone (LH) suppression to confirm exogenous testosterone uptake .

Advanced Research Questions

Q. What methodological frameworks optimize this compound’s multi-ester formulation for sustained androgen replacement?

Apply factorial design experiments to test ester ratios (e.g., adjusting decanoate vs. propionate concentrations). Use PK/PD modeling to balance peak-and-trough testosterone levels:

  • Key metrics : Time to supraphysiological peaks (>1,500 ng/dL) and trough stability (>300 ng/dL) .
  • In silico simulations : Tools like PK-Sim® can predict ester interactions and guide formulation adjustments .

Q. How can researchers resolve contradictions in clinical data on this compound’s long-term epigenetic effects (e.g., prostate cancer risk)?

  • Longitudinal cohort studies : Track prostate-specific antigen (PSA), DNA methylation patterns (e.g., GSTP1 hypermethylation), and biopsy results in hypogonadal men over 5+ years .
  • Confounder adjustment : Control for age, BMI, and genetic predispositions using multivariate regression .
  • Preclinical models : Transgenic mice (e.g., TRAMP) to isolate Sustanon’s impact on prostate carcinogenesis .

Q. What statistical approaches address variability in this compound’s hematological side effects (e.g., erythrocytosis)?

  • Mixed-effects models : Account for inter-individual variability in hemoglobin response (e.g., polymorphisms in erythropoietin receptors) .
  • Dose-response meta-analysis : Pool data from RCTs to identify thresholds (e.g., hematocrit >52% at doses >250 mg/week) .

Methodological Considerations

Q. Table 1: Key Pharmacokinetic Parameters of this compound Esters

EsterHalf-Life (Days)Peak Activity (Days)
Testosterone Propionate31–2
Phenylpropionate4.53–4
Isocaproate97–8
Decanoate2114–21
Source: Pharmacokinetic profiles derived from clinical and preclinical studies .

Q. Recommendations for Replication Studies :

  • Standardized protocols : Use the World Health Organization’s testosterone assay guidelines to minimize inter-lab variability .
  • Data transparency : Share raw PK datasets via repositories like Dryad for independent validation .

Addressing Data Gaps

  • Comparative studies : Contrast this compound with single-ester formulations (e.g., testosterone enanthate) in matched cohorts to isolate multi-ester benefits .
  • Omics integration : Metabolomic profiling to identify biomarkers of adverse effects (e.g., lipid peroxidation linked to hypertension) .

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